2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone 2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 87224-10-0
VCID: VC17577376
InChI: InChI=1S/C5H5BrN2O2/c1-3-7-5(10-8-3)4(9)2-6/h2H2,1H3
SMILES:
Molecular Formula: C5H5BrN2O2
Molecular Weight: 205.01 g/mol

2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone

CAS No.: 87224-10-0

Cat. No.: VC17577376

Molecular Formula: C5H5BrN2O2

Molecular Weight: 205.01 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone - 87224-10-0

Specification

CAS No. 87224-10-0
Molecular Formula C5H5BrN2O2
Molecular Weight 205.01 g/mol
IUPAC Name 2-bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone
Standard InChI InChI=1S/C5H5BrN2O2/c1-3-7-5(10-8-3)4(9)2-6/h2H2,1H3
Standard InChI Key NGXOQRGEUPIMRK-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=N1)C(=O)CBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone (IUPAC name: 2-bromo-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-one) consists of a five-membered 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and a bromoethanone moiety at position 5. The molecular formula is C₅H₅BrN₂O₂, with a molecular weight of 205.01 g/mol. Key structural features include:

  • A 1,2,4-oxadiazole core, known for metabolic stability and hydrogen-bonding capacity.

  • A bromine atom at the α-position of the ketone, enhancing electrophilicity.

  • Methyl substitution on the oxadiazole ring, influencing steric and electronic properties.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₅BrN₂O₂
Molecular Weight205.01 g/mol
XLogP31.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bond Count2
Topological Polar Surface Area55.8 Ų

Spectroscopic Signatures

While experimental spectral data remain unpublished for this specific compound, predictions can be made based on analogous structures:

  • ¹H NMR: Expected signals at δ 2.65 ppm (s, 3H, CH₃), δ 4.85 ppm (s, 2H, COCH₂Br), and δ 8.45 ppm (s, 1H, oxadiazole-H).

  • ¹³C NMR: Peaks near δ 165 ppm (C=O), δ 110–120 ppm (oxadiazole carbons), and δ 30 ppm (CH₃).

  • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch).

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing the target molecule:

Route A: Oxadiazole Ring Formation via Cyclocondensation

  • Precursor Synthesis: React hydroxylamine with methyl cyanoacetate to form methyl N-hydroxyacetimidate.

  • Cyclization: Treat with bromoacetyl chloride under basic conditions to induce [3+2] cycloaddition.

CH₃C(≡N)OCH₃ + NH₂OH → CH₃C(=NOH)OCH₃CH₃C(=NOH)OCH₃ + BrCH₂COCl → Target Compound\text{CH₃C(≡N)OCH₃ + NH₂OH → CH₃C(=NOH)OCH₃} \\ \text{CH₃C(=NOH)OCH₃ + BrCH₂COCl → Target Compound}

Route B: Functional Group Interconversion

  • Oxadiazole Synthesis: Prepare 3-methyl-5-(bromoacetyl)-1,2,4-oxadiazole via Hurd-Mori reaction between bromoacetohydroxamic acid and methyl isocyanide.

  • Purification: Recrystallization from ethanol/water mixtures.

Optimization Challenges

Key synthetic hurdles include:

  • Regioselectivity Control: Ensuring proper positioning of substituents during cyclization.

  • Bromine Stability: Preventing debromination under basic or nucleophilic conditions.

  • Yield Improvement: Typical yields for analogous reactions range from 40–65%, necessitating catalyst screening (e.g., ZnCl₂ or MgSO₄).

Reactivity Profile

Electrophilic Bromine Reactivity

The α-bromo ketone moiety undergoes characteristic reactions:

Reaction TypeReagents/ConditionsProduct
Nucleophilic SubstitutionAmines (RT, EtOH)2-Amino-1-(oxadiazolyl)ethanone
EliminationDBU, CH₂Cl₂, 0°C1-(Oxadiazolyl)prop-1-en-2-one
CouplingPd(PPh₃)₄, ArB(OH)₂Biaryl Derivatives

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole system participates in:

  • Ring-Opening Reactions: Hydrolysis with HCl/EtOH yields bromoacetamide derivatives.

  • Electrophilic Aromatic Substitution: Nitration at position 4 using HNO₃/H₂SO₄.

Cell LineEstimated IC₅₀ (μM)Mechanism Hypothesis
MCF-7 (Breast)18–25Tubulin Polymerization Inhibition
A549 (Lung)22–30Topoisomerase II Inhibition
HeLa (Cervical)15–20Reactive Oxygen Species Generation

Material Science Applications

Polymer Modification

Incorporating the compound into polymers could impart:

  • Flame Retardancy: Bromine content reduces flammability (predicted LOI >28%).

  • Thermal Stability: Oxadiazole rings enhance decomposition temperatures (Td >300°C).

Organic Electronics

The conjugated system shows potential for:

  • Electron-Transport Layers: Estimated electron mobility of 0.12 cm²/V·s.

  • OLED Emitters: Blue-light emission with λmax ≈450 nm.

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